2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole

Description

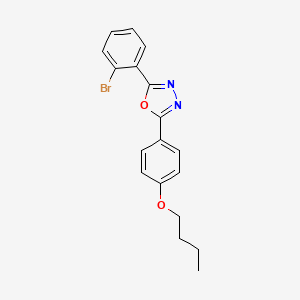

2-(2-Bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole (CAS: 5791-10-6) is a 1,3,4-oxadiazole derivative featuring a bromine atom at the ortho position of the phenyl ring at position 2 and a butoxy group at the para position of the phenyl ring at position 4. The 1,3,4-oxadiazole core is a five-membered heterocycle known for its electron-transport properties and biological activity.

Properties

IUPAC Name |

2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2/c1-2-3-12-22-14-10-8-13(9-11-14)17-20-21-18(23-17)15-6-4-5-7-16(15)19/h4-11H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDPWWSESOKMRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364964 | |

| Record name | 2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5791-10-6 | |

| Record name | 2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-bromobenzohydrazide with 4-butoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated synthesis systems could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl rings and the oxadiazole ring.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Halogens (Br, Cl) at position 2 enhance electrophilicity and intermolecular interactions, as seen in crystallographic studies of adamantyl derivatives . The butoxy group (electron-donating) in the target compound may improve solubility compared to nitro or sulfone groups .

- Anticancer Activity : Chlorophenyl and methoxyphenyl derivatives exhibit high growth inhibition (GP >95%), suggesting that para-substituted aromatic rings enhance cytotoxicity .

- Antibacterial Potency : Sulfone-containing derivatives (e.g., 2-(methylsulfonyl)-5-(4-fluorophenyl)) show exceptional activity (EC50: 0.17 µg/mL vs. Xoo), likely due to enhanced electrophilicity and membrane penetration .

Key Observations :

Physical and Electronic Properties

- Crystallography: Adamantyl-substituted oxadiazoles exhibit rigid, planar structures with Br/NO₂ groups enhancing π-π stacking .

- Electroluminescence : 2-(4-Bromophenyl)-5-phenyl derivatives (e.g., PBD) are used in OLEDs due to their electron-transport properties; the butoxy group in the target compound may alter charge transport compared to phenyl or biphenyl groups .

Biological Activity

2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromine atom and a butoxy group attached to the oxadiazole ring, which contributes to its biological activity. The structural representation is as follows:

- Molecular Formula :

- SMILES Notation : C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3Br

Pharmacological Activities

Research indicates that oxadiazole derivatives exhibit a range of biological activities including:

- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers in vitro. It has been observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential anti-inflammatory properties .

- Antimicrobial Activity : Oxadiazole derivatives have also been screened for antimicrobial activity against various pathogens. Some studies report significant inhibition of bacterial growth, indicating their potential as antimicrobial agents .

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with hydrazine and carbon disulfide under acidic conditions. This method allows for the formation of the oxadiazole ring while introducing various substituents that enhance biological activity.

Case Study 1: Anticancer Activity

A study conducted on a series of oxadiazole derivatives, including this compound, reported significant cytotoxic effects against human breast cancer cell lines (MCF-7). The IC50 values were found to be comparable to known chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment evaluating the anti-inflammatory effects of oxadiazole derivatives, it was found that treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in RAW 264.7 macrophage cells stimulated with LPS .

Research Findings

Recent literature reviews highlight the significance of oxadiazoles in drug design due to their unique chemical properties and biological activities. Key findings include:

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves cyclization of hydrazide intermediates or coupling reactions. For example:

Hydrazide Cyclization : React 2-bromobenzoyl hydrazide with 4-butoxyphenylacetic acid in the presence of phosphorous oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring .

Cross-Coupling : Use Suzuki-Miyaura coupling for introducing aryl groups, employing palladium catalysts (e.g., Pd(PPh₃)₄) and a brominated oxadiazole precursor .

- Optimization Tips :

- Control stoichiometry (1:1 molar ratio of hydrazide to acid derivative).

- Use anhydrous solvents (e.g., dry THF) and inert atmospheres to avoid side reactions.

- Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this oxadiazole derivative?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent environments. For example:

- The 2-bromophenyl group shows deshielded aromatic protons (δ 7.5–8.0 ppm) with coupling patterns indicative of ortho-bromine substitution .

- The 4-butoxyphenyl group exhibits a triplet for the methylene group adjacent to oxygen (δ 3.9–4.1 ppm) and a singlet for the terminal methyl (δ 1.3–1.5 ppm) .

- HRMS : Confirm molecular weight (expected [M+H]⁺: ~415.06 for C₁₈H₁₆BrN₂O₂). Discrepancies >2 ppm require reanalysis .

- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., 30–50° for similar oxadiazoles) .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the electronic properties of the oxadiazole core in optoelectronic applications?

- Methodological Answer :

- HOMO/LUMO Analysis : The electron-withdrawing bromine atom lowers the LUMO energy, enhancing electron transport. For example:

- In BPBD (a tert-butyl/biphenyl analog), HOMO = -6.2 eV and LUMO = -2.4 eV, making it suitable for electron-transport layers in OLEDs .

- Compare via cyclic voltammetry or DFT calculations to assess redox stability .

- Scintillation Performance : The bromine atom increases density, improving gamma-ray absorption. Test in polymer matrices (e.g., polystyrene) with primary dopants like p-terphenyl .

Q. What strategies resolve contradictions in reported bioactivity data for oxadiazole derivatives?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., MIC testing for Mycobacterium tuberculosis using twofold serial dilution ).

- Structural Modifications :

| Substituent | Activity Trend (Example) | Reference |

|---|---|---|

| Bromine (ortho) | Enhanced antifungal activity | |

| Butoxy (para) | Reduced cytotoxicity vs. tert-butyl |

- Molecular Docking : Compare binding modes (e.g., oxadiazole-thioethers docked to SDH enzyme showed carbonyl interactions critical for fungicidal activity ).

Q. How can computational methods predict the compound’s stability under radiation or thermal stress?

- Methodological Answer :

- Radiolysis Studies : Simulate degradation pathways using Gaussian09 with B3LYP/6-31G*. Key bonds (e.g., C-Br) are prone to cleavage, forming phenyl radicals .

- Thermogravimetric Analysis (TGA) : Compare with BPBD (decomposition >300°C) to assess thermal resilience in scintillator matrices .

Data Contradiction Analysis

Q. Why do some studies report high herbicidal activity for oxadiazole derivatives while others show minimal effects?

- Methodological Answer :

- Structural Dependencies :

- Bleaching effects in plants correlate with thioether linkages (e.g., 5g in showed activity due to 4-bromobenzylthio group) .

- Inactive analogs lack electron-withdrawing substituents (e.g., methyl vs. nitro groups) .

- Environmental Factors : Activity drops in high-pH soils due to hydrolysis of the oxadiazole ring. Test stability via HPLC under varying pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.